Nitrosonium hexafluorophosphate

Descripción general

Descripción

Nitrosonium hexafluorophosphate is a chemical compound that has been studied for its reactivity and potential applications in various chemical reactions. It is known to react with olefinic compounds to synthesize 4H-5,6-dihydro-1,2-oxazines, which are organic compounds with potential applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of nitrosonium hexafluorophosphate involves reactions with nitrogen oxides and oxyfluorides. For instance, reactions of nitric oxide (NO) with hexafluorides of uranium, neptunium, and plutonium have been studied, leading to the formation of nitrosonium salts such as (NO)[NpF6] and (NO)[PuF6] . These reactions highlight the versatility of nitrosonium hexafluorophosphate in forming coordination complexes with various metals.

Molecular Structure Analysis

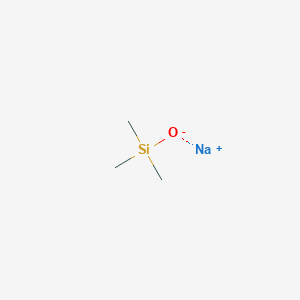

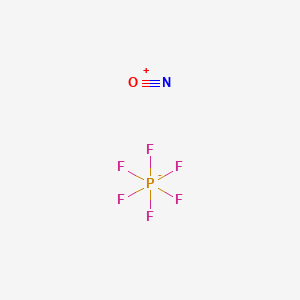

The molecular structure of nitrosonium hexafluorophosphate is characterized by the presence of the nitrosonium cation (NO+). This cation exhibits a range of structural diversity due to the specific features of its electronic structure, which allows it to form various nitrosonium complexes . The structural details of these complexes can be elucidated using techniques such as X-ray crystallography, as demonstrated in the characterization of related nitrosonium salts .

Chemical Reactions Analysis

Nitrosonium hexafluorophosphate participates in a variety of chemical reactions. It has been used in the synthesis of heterocyclic compounds and the preparation of modern materials, including nanomaterials . Its reactivity has been exploited in the synthesis of pyrimidine derivatives through heterocyclization reactions and in the desulfurative fluorination of phenylsulfides and dithiolane derivatives . Additionally, nitrosonium hexafluorophosphate has been involved in nitrosating reactions with arylcyclopropanes to synthesize isoxazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrosonium hexafluorophosphate are influenced by its reactivity with various substrates. Its reactions with olefinic compounds at low temperatures in acetonitrile demonstrate its ability to participate in organic synthesis, leading to the formation of compounds with two aryl groups at specific positions . The compound's reactivity is also evident in its use as a desulfurative fluorination reagent, where it has been shown to produce mono-fluorides and gem-difluorides in high yields . The nitrosonium cation's role in oxidative, catalytic, and biochemical processes further underscores the compound's significance in chemical research .

Aplicaciones Científicas De Investigación

Synthesis of 4H-5,6-Dihydro-1,2-Oxazines : The reactions of nitrosonium hexafluorophosphate with olefins resulted in the synthesis of 4H-5,6-dihydro-1,2-oxazines, which have potential applications in organic chemistry (Gae Hyung Lee, Jae Mok Lee, W. Jeong, & K. Kim, 1988).

Interactions with Crown Ethers : This study explored the interactions of nitrosonium hexafluorophosphate with crown ethers, providing insights into the stoichiometry and nature of these complexes, which can be relevant in various chemical applications (Gwi Suk Heo, Patrick E. Hillman, & Richard A. Bartsch, 1982).

Applications in Organic Synthesis : Nitrosonium ions, including nitrosonium hexafluorophosphate, have been employed as mild oxidants in various organic transformations. Their versatility in modifying different types of bonds highlights their significant role in addressing challenges in organic chemistry (Luis Bering & A. Antonchick, 2019).

Surface Functionalization of Nanocrystals : Nitrosonium hexafluorophosphate has been used in a ligand-exchange approach for the surface functionalization of colloidal nanocrystals. This application is crucial for controlling the surface properties of nanoscale materials in various fields (A. Dong, Xingchen Ye, Jun Chen, et al., 2011).

Desulfurative Fluorination : Employed in a system with pyridinium poly(hydrogen fluoride), nitrosonium hexafluorophosphate was used for desulfurative fluorination, demonstrating its potential in synthetic chemistry applications (C. York, G. Prakash, & G. Olah, 1996).

Formation of Ammonia Chemiresistor Sensors : A study showed the use of nitrosonium hexafluorophosphate for the oxidation of poly(3-hexylthiophene) film, leading to the development of an ammonia chemiresistor sensor. This application is significant in the field of sensor technology (Yan Li, Yong-Qiang Liu, Li‐Wei Liu, & Gebo Pan, 2012).

Chemical and Biochemical Reactions : The review discusses the reactivity of nitrosonium cation, including nitrosonium hexafluorophosphate, in various chemical and biochemical reactions. It highlights its role in synthesizing heterocyclic compounds and modern materials, including nanomaterials, and its participation in oxidative, catalytic, and biochemical processes (G. Borodkin & V. G. Shubin, 2017).

Safety And Hazards

Nitrosonium hexafluorophosphate is corrosive to skin, eyes, and the respiratory tract . Ingestion can cause damage to the mouth, throat, and esophagus . It may cause fluoride poisoning . Contact with skin and eyes, as well as inhalation of dust and vapors, are the primary routes of exposure . It can cause burns to the eyes and may lead to blindness .

Propiedades

IUPAC Name |

azanylidyneoxidanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.NO/c1-7(2,3,4,5)6;1-2/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKPNYRUBHJGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

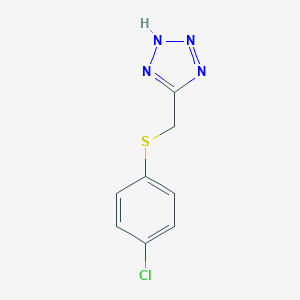

N#[O+].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937608 | |

| Record name | Nitrilooxidanium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrosonium hexafluorophosphate | |

CAS RN |

16921-91-8 | |

| Record name | Phosphate(1-), hexafluoro-, nitrosyl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrilooxidanium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrosyl hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)

![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)